
6,7-Diacetoxy-4-chloro-quinazoline
Vue d'ensemble
Description
6,7-Diacetoxy-4-chloro-quinazoline is a chemical compound with the molecular formula C13H10ClN3O3 . It is a quinazoline derivative that is commonly used as an intermediate in the synthesis of pharmaceuticals and organic compounds . This chemical is a white solid with a molecular weight of 303.69 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H9ClN2O4 . The InChI code for this compound is 1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 280.67 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Activité anticancéreuse
6,7-Diacetoxy-4-chloro-quinazoline : les dérivés ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux. Ces composés ont montré des résultats prometteurs dans l'inhibition de la prolifération de diverses lignées de cellules cancéreuses humaines, notamment PC-3 (cancer de la prostate), MGC-803 (carcinome gastrique), HGC-27 (carcinome gastrique), A549 (carcinome pulmonaire) et H1975 (carcinome pulmonaire) . Le mécanisme d'action implique souvent l'induction de l'apoptose et l'arrêt du cycle cellulaire, qui sont des voies critiques dans le traitement du cancer .
Propriétés antimicrobiennes
Les dérivés de la quinazoline présentent un large éventail d'activités biologiques, y compris des propriétés antimicrobiennes. Ils se sont avérés posséder des effets antibactériens et antifongiques, qui pourraient être exploités pour le développement de nouveaux antibiotiques et antiseptiques .
Applications antivirales
Le squelette structurel de la quinazoline permet la synthèse de composés présentant des activités antivirales. Ces dérivés peuvent être conçus pour cibler des enzymes virales spécifiques ou des processus de réplication, offrant une voie pour le développement de nouveaux médicaments antiviraux .
Effets anti-inflammatoires
La recherche a indiqué que les composés de la quinazoline peuvent présenter des propriétés anti-inflammatoires. Cela est particulièrement pertinent dans le contexte des maladies inflammatoires chroniques, où ces composés pourraient apporter des avantages thérapeutiques .
Recherche cardiovasculaire
En recherche cardiovasculaire, les dérivés de la quinazoline comme la This compound pourraient être explorés pour leurs effets antihypertenseurs potentiels. La modification de ces composés pourrait conduire à de nouveaux traitements pour l'hypertension et les affections cardiovasculaires associées .
Troubles neurologiques
La partie quinazoline est une caractéristique commune de plusieurs médicaments anticonvulsivants. Les dérivés de This compound pourraient être étudiés pour leur efficacité dans le traitement des troubles neurologiques tels que l'épilepsie .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that quinazoline derivatives, which include 6,7-diacetoxy-4-chloro-quinazoline, have a wide range of pharmacological activities .
Mode of Action
Studies on similar quinazoline derivatives have shown that they can inhibit the colony formation and migration of cancer cells .
Biochemical Pathways
It has been observed that similar compounds can induce apoptosis of cancer cells and cause cell cycle arrest at the g1-phase .
Pharmacokinetics
The compound’s molecular weight is 28067 , which could potentially influence its bioavailability.
Result of Action
This compound has been found to display potent anti-proliferative activity against certain human cancer cell lines . It can inhibit the colony formation and migration of these cells, induce their apoptosis, and cause cell cycle arrest at the G1-phase .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 6,7-Diacetoxy-4-chloro-quinazoline are not well-documented in the literature. It is known that quinazoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinazoline derivative .
Cellular Effects
The cellular effects of this compound are currently unknown as there is limited information available in the literature. Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the lack of research in this area. Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFINQJTXMSFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650613 | |
| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938185-04-7 | |
| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
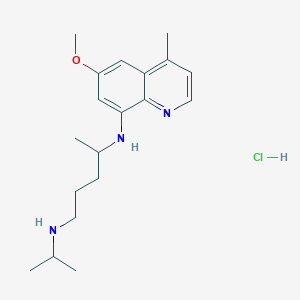
![Methyl 4-[4-(tert-butyl)phenyl]-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B1604379.png)

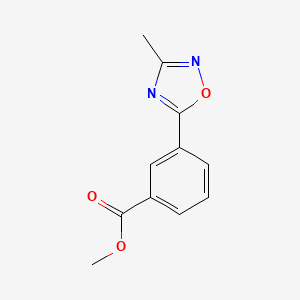
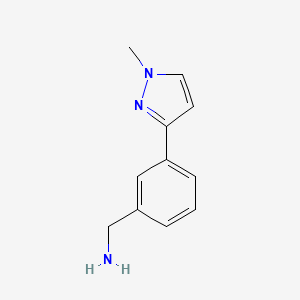
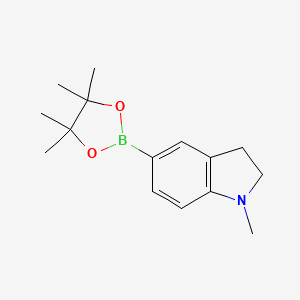


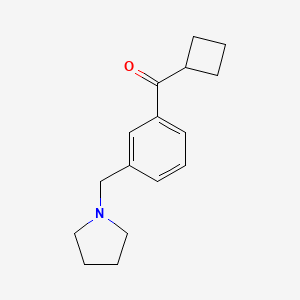

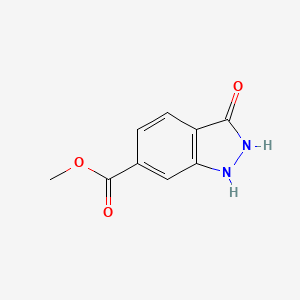

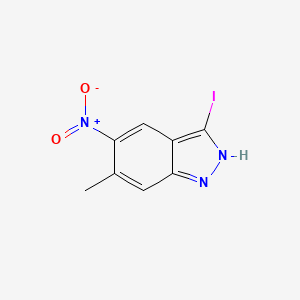
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604397.png)
